Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
Comprehensive Technical Guide: Physical, Chemical, and Synthetic Properties of 3-(Thiophen-3-yl)pyrazine-2-carbaldehyde
Executive Summary
3-(Thiophen-3-yl)pyrazine-2-carbaldehyde is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry. Featuring an electron-deficient pyrazine core, an electrophilic formyl group, and an electron-rich thiophene appendage, this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Nav1.8 voltage-gated sodium channel inhibitors and TASK-1 potassium channel blockers.
This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and a self-validating synthetic methodology designed for high-yield isolation.
Molecular Architecture & Physicochemical Profiling
Understanding the quantitative physicochemical properties of this fragment is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule is designed to fit within the strict parameters of Fragment-Based Drug Discovery (FBDD).
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality & Analytical Significance |
| Molecular Formula | C9H6N2OS | Establishes the baseline for elemental analysis and stoichiometry. |
| Molecular Weight | 190.22 g/mol | Well below the 300 Da threshold for FBDD, allowing for significant downstream functionalization without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 190.0201 Da | Critical for LC-MS validation; the expected[M+H]+ adduct will appear at m/z 191.0279[1]. |
| H-Bond Acceptors | 3 (2x Pyrazine N, 1x Aldehyde O) | Provides multiple vectors for hydrogen bonding within target protein pockets (e.g., kinase hinge regions or ion channel pores). |
| H-Bond Donors | 0 | The lack of H-bond donors significantly enhances passive membrane permeability and lipophilicity. |
| TPSA (Predicted) | ~71.1 Ų | A Topological Polar Surface Area under 90 Ų strongly correlates with favorable Blood-Brain Barrier (BBB) penetration, crucial for CNS targets. |
Chemical Reactivity & Mechanistic Insights
As a Senior Application Scientist, it is vital to recognize that the reactivity of 3-(thiophen-3-yl)pyrazine-2-carbaldehyde is governed by the electronic push-pull dynamics of its three constituent moieties.
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The Pyrazine Core (Electron-Deficient Scaffold): The two strongly electronegative nitrogen atoms in the diazine ring withdraw electron density via inductive and resonance effects. This renders the pyrazine core highly resistant to electrophilic aromatic substitution (EAS) but exceptionally primed for nucleophilic attack or metal-catalyzed cross-coupling when functionalized with a leaving group (e.g., a halogen at C3)[2].
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The C2-Carbaldehyde Group (Electrophilic Hub): The formyl group is highly activated. Because the adjacent pyrazine ring is electron-withdrawing, the carbonyl carbon is exceptionally electrophilic.
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Causality in experimental design: This high reactivity makes it an ideal candidate for reductive aminations or Wittig reactions. However, it also means the aldehyde is prone to hydration (forming gem-diols in aqueous environments) or oxidation to the corresponding carboxylic acid if exposed to strong oxidants or prolonged atmospheric oxygen.
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The C3-Thiophen-3-yl Ring (Electron-Rich Appendage): Unlike the electron-withdrawing pyrazine, the thiophene ring is a π-electron-rich heterocycle. It provides critical π-π stacking capabilities and hydrophobic interactions essential for binding affinity in pharmacological targets[3].
Self-Validating Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient route to synthesize 3-(thiophen-3-yl)pyrazine-2-carbaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-chloropyrazine-2-carbaldehyde and thiophen-3-ylboronic acid[2].
Mechanistic Causality of Reagent Selection
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Solvent System (1,4-Dioxane / H₂O, 4:1): Dioxane ensures complete solvation of the organic precursors and the palladium catalyst. Water is strictly required to dissolve the inorganic base (Na₂CO₃) and to facilitate the formation of the reactive hydroxyboronate intermediate, which accelerates the transmetalation step.
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Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is selected because the electron-deficient nature of the 3-chloropyrazine allows for rapid oxidative addition, overcoming the typically higher bond dissociation energy of C-Cl bonds compared to C-Br or C-I bonds[4].
Step-by-Step Methodology
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-chloropyrazine-2-carbaldehyde (1.0 equiv) and thiophen-3-ylboronic acid (1.2 equiv).
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Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 equiv) and aqueous Na₂CO₃ (2.0 M, 2.5 equiv).
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Solvation & Degassing: Add degassed 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the oxidative degradation of the Pd(0) catalyst and the auto-oxidation of the aldehyde.
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Reaction Execution: Heat the biphasic mixture to 90 °C for 4–6 hours under vigorous stirring.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/EtOAc).
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Self-Validation: The starting 3-chloropyrazine will consume, and a new, highly UV-active spot will appear. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange/red spot, confirming the preservation of the intact aldehyde group.
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Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with saturated NH₄Cl to neutralize the base, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes).
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Analytical Validation (NMR): ¹H NMR (CDCl₃) must show a distinct, sharp singlet at ~10.1 ppm, confirming the presence of the formyl proton.
Synthetic workflow for 3-(thiophen-3-yl)pyrazine-2-carbaldehyde via Suzuki coupling.
Pharmacological Applications & Downstream Functionalization
The primary utility of 3-(thiophen-3-yl)pyrazine-2-carbaldehyde lies in its capacity to undergo reductive amination. By reacting the formyl group with complex primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), chemists generate robust amine linkages.
Nav1.8 Inhibitors
Voltage-gated sodium channels, specifically Nav1.8, are highly expressed in peripheral nociceptors and are prime targets for non-opioid pain therapeutics. Pyrazine-based building blocks are frequently incorporated into Nav1.8 inhibitors because the heteroaromatic nitrogen atoms form critical hydrogen bonds with the channel's inner pore residues[5].
TASK-1 Potassium Channel Blockers
Similarly, TASK-1 (K2P3.1) channels are background potassium channels involved in cardiac repolarization and respiratory regulation. Derivatives synthesized from pyrazine-2-carbaldehydes have been patented as potent TASK-1 blockers, utilizing the thiophene group to occupy hydrophobic auxiliary pockets within the channel structure[3].
Pharmacological integration of the building block into Nav1.8 inhibitors for pain suppression.
References
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MolPort. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde | 184679-13-8 (Proxy for heteroaryl carbaldehyde physicochemical properties). [1]
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US Patent 9884860B2. Fused pyrroledicarboxamides and their use as pharmaceuticals. Google Patents. [3]
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US Patent 20200140411A1. 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. Google Patents.[5]
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National Institutes of Health (NIH) / PMC. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.[2]
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American Chemical Society (ACS). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [4]
Sources
- 1. 2-(pyridin-3-yl)-1,3-thiazole-4-carbaldehyde | 184679-13-8 | Buy Now [molport.com]
- 2. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9884860B2 - Fused pyrroledicarboxamides and their use as pharmaceuticals - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]
